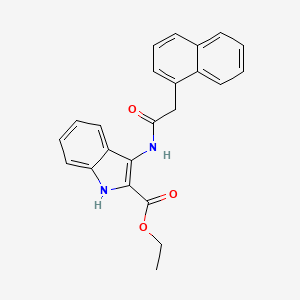![molecular formula C18H19NO4S B2534930 (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one CAS No. 2097940-26-4](/img/structure/B2534930.png)
(2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one: is a complex organic compound that features a furan ring, a pyrrolidine ring, and a phenylprop-2-en-1-one moiety
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies focusing on this compound. Furan derivatives are known to exhibit considerable chemical reactivity , which might suggest that this compound could interact with its targets in a similar manner.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes
Result of Action
Furan derivatives are known to exhibit substantial biological activity , suggesting that this compound could have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Furan-2-ylmethanesulfonyl Chloride: This can be achieved by reacting furan-2-ylmethanol with chlorosulfonic acid.
Synthesis of Pyrrolidin-1-yl-3-phenylprop-2-en-1-one: This involves the reaction of pyrrolidine with 3-phenylprop-2-en-1-one under basic conditions.
Coupling Reaction: The final step involves coupling the furan-2-ylmethanesulfonyl chloride with pyrrolidin-1-yl-3-phenylprop-2-en-1-one in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenylprop-2-en-1-one moiety.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Activity: Potential use in developing new antimicrobial agents.
Cancer Research: Studied for its potential anti-cancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Polymer Chemistry: Potential use as a monomer in the synthesis of specialty polymers.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{3-[(thiophen-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
- (2E)-1-{3-[(pyridin-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
Uniqueness
- Structural Features : The presence of the furan ring distinguishes it from similar compounds with thiophene or pyridine rings.
- Reactivity : The furan ring offers unique reactivity patterns compared to thiophene or pyridine, making it suitable for specific applications in organic synthesis and medicinal chemistry.
This detailed article provides a comprehensive overview of (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(13-19)24(21,22)14-16-7-4-12-23-16/h1-9,12,17H,10-11,13-14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZQHBAUALSQHX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
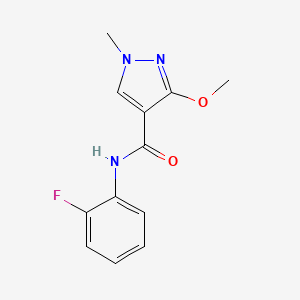
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)
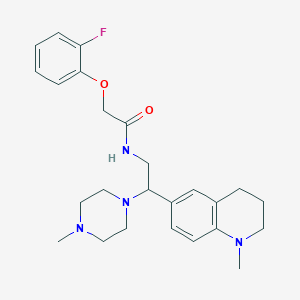
![[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B2534852.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)
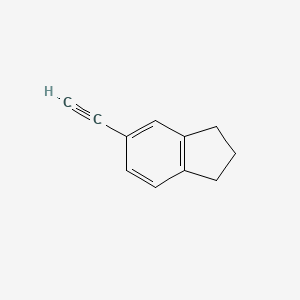
![6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2534856.png)

![3,6-dihydro-2H-[1,2'-bipyridine]-5'-carbonitrile](/img/structure/B2534861.png)
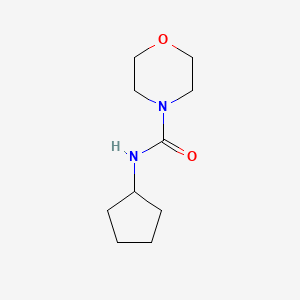
![2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)
![4-butoxy-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2534866.png)
![1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2534869.png)
